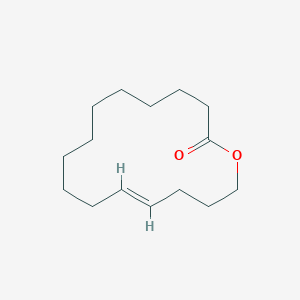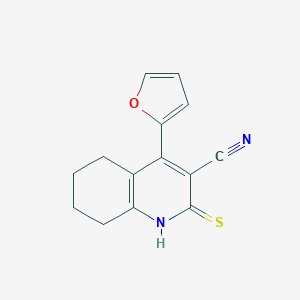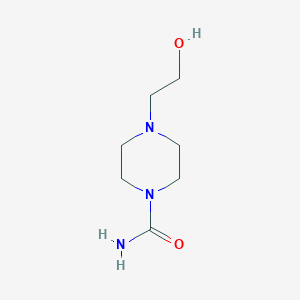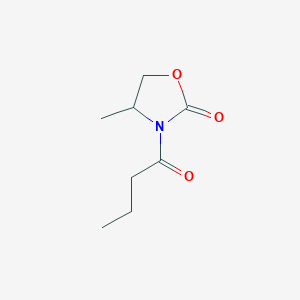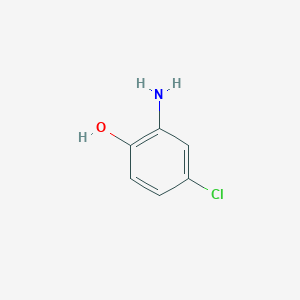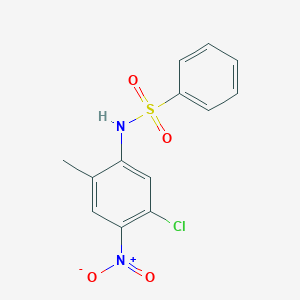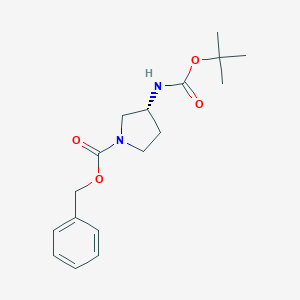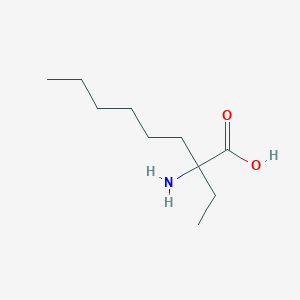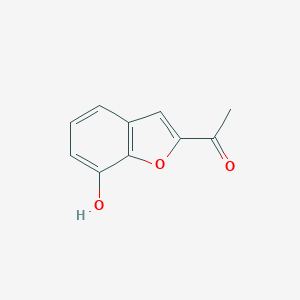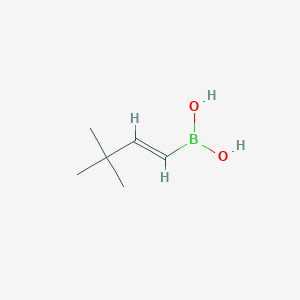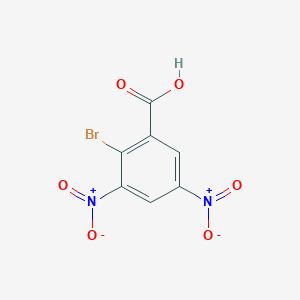![molecular formula C10H7N5O B047429 4-Iminopyrido[2,1-h]pteridin-6-ol CAS No. 115173-70-1](/img/structure/B47429.png)
4-Iminopyrido[2,1-h]pteridin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iminopyrido[2,1-h]pteridin-6-ol is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
作用機序
The mechanism of action of 4-Iminopyrido[2,1-h]pteridin-6-ol is complex and involves the modulation of various biological pathways. One of the primary mechanisms of action is the inhibition of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit DNA synthesis, which further contributes to its anti-tumor properties.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Iminopyrido[2,1-h]pteridin-6-ol are diverse and depend on the specific biological pathway being targeted. Some of the primary effects include the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anti-viral properties by inhibiting viral replication.
実験室実験の利点と制限
One of the primary advantages of using 4-Iminopyrido[2,1-h]pteridin-6-ol in lab experiments is its ability to modulate various biological pathways. This makes it a versatile compound that can be used in a variety of experimental settings. Additionally, its synthesis has been optimized to achieve high yields and purity, making it suitable for further studies. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
将来の方向性
The potential future directions for 4-Iminopyrido[2,1-h]pteridin-6-ol are vast. One potential direction is the development of this compound as an anti-cancer drug. Its ability to inhibit protein kinases and DNA synthesis makes it a promising candidate for the treatment of various types of cancer. Additionally, its anti-inflammatory and anti-viral properties make it a potential candidate for the treatment of autoimmune disorders and infectious diseases. Furthermore, future studies can focus on optimizing the synthesis of this compound and evaluating its potential toxicity in preclinical studies.
Conclusion:
In conclusion, 4-Iminopyrido[2,1-h]pteridin-6-ol is a promising compound with potential therapeutic applications in various fields. Its ability to modulate various biological pathways makes it a versatile compound that can be used in a variety of experimental settings. However, its potential toxicity must be carefully evaluated in preclinical studies before further development. Future studies can focus on optimizing the synthesis of this compound and evaluating its potential therapeutic applications in various fields.
合成法
The synthesis of 4-Iminopyrido[2,1-h]pteridin-6-ol involves a multi-step process that begins with the condensation of 2-aminopyridine and 2,3-dichloroquinoxaline. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and oxidation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further studies.
科学的研究の応用
The potential applications of 4-Iminopyrido[2,1-h]pteridin-6-ol in scientific research are vast. This compound has been shown to modulate various biological pathways, including the inhibition of protein kinases, DNA synthesis, and cell proliferation. Additionally, it has been demonstrated to have anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for drug development in various fields, including oncology, infectious diseases, and autoimmune disorders.
特性
CAS番号 |
115173-70-1 |
|---|---|
製品名 |
4-Iminopyrido[2,1-h]pteridin-6-ol |
分子式 |
C10H7N5O |
分子量 |
213.2 g/mol |
IUPAC名 |
4-iminopyrido[2,1-h]pteridin-6-ol |
InChI |
InChI=1S/C10H7N5O/c11-8-7-9(13-5-12-8)15-4-2-1-3-6(15)10(16)14-7/h1-5,11,16H |
InChIキー |
KVXPOKIZQKTAAT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
正規SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
同義語 |
Luminarine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)

